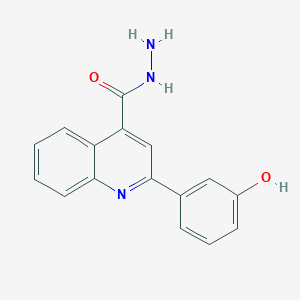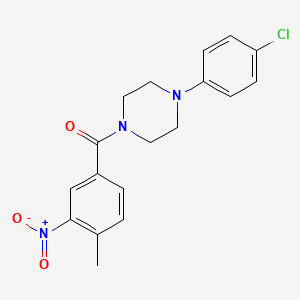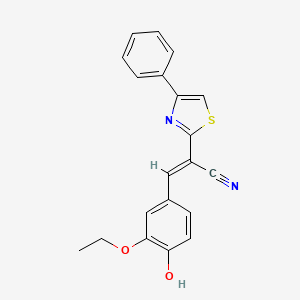
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as HQC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. HQC is a derivative of quinoline, a heterocyclic organic compound. It is a yellow crystalline powder with a molecular formula of C16H12N2O2 and a molecular weight of 264.28 g/mol. HQC is a versatile compound that exhibits a wide range of biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood. However, it has been proposed that 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide exerts its biological activities by interacting with various cellular targets. For example, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide can induce apoptosis in cancer cells by activating caspases, a family of proteases that play a key role in the process of programmed cell death. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
One of the advantages of using 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its versatility. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its potential toxicity. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide. One area of interest is the development of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Several studies have shown promising results in preclinical models, and further studies are needed to determine the efficacy and safety of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide-based drugs in humans. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide. Further studies are needed to identify the cellular targets of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide and to determine the signaling pathways involved in its biological effects. Finally, studies are needed to investigate the potential applications of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in other fields, such as materials science and catalysis.
合成法
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through several methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde with 4-aminoquinoline in the presence of hydrazine hydrate. The resulting product is then purified by recrystallization. Other methods include the reaction of 2-hydroxybenzaldehyde with 4-chloroquinoline in the presence of hydrazine hydrate and the reaction of 2-hydroxybenzaldehyde with 4-nitroquinoline in the presence of hydrazine hydrate.
科学的研究の応用
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields of research. In medicine, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to exhibit anticancer, antiviral, and antibacterial activities. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been shown to inhibit the replication of several viruses, including hepatitis B virus and human immunodeficiency virus (HIV). In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(3-hydroxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-4-3-5-11(20)8-10)18-14-7-2-1-6-12(13)14/h1-9,20H,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAXLCKCSPXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)

![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077689.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B6077703.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)
![N-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6077731.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)
![7-(cyclopropylmethyl)-2-[(5-ethyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077755.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)